(2-Methoxybenzyl)(2-methylbenzyl)amine
Description
(2-Methoxybenzyl)(2-methylbenzyl)amine is a secondary amine featuring two benzyl-derived substituents: a 2-methoxybenzyl group (methoxy at the ortho position of the benzene ring) and a 2-methylbenzyl group (methyl at the ortho position). This compound is structurally characterized by its dual aromatic substitution pattern, which influences its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(2-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-3-4-8-14(13)11-17-12-15-9-5-6-10-16(15)18-2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHQOKVUIUOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354611 | |
| Record name | (2-METHOXYBENZYL)(2-METHYLBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418781-82-5 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418781-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-METHOXYBENZYL)(2-METHYLBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(2-methylbenzyl)amine typically involves the reductive amination of 2-methoxybenzaldehyde and 2-methylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzyl)(2-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(2-Methoxybenzyl)(2-methylbenzyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(2-methylbenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-Methoxybenzyl)(2-methylbenzyl)amine with key analogs, focusing on substituent effects, biological activity, and applications.
Substituent Variations in Benzylamine Derivatives
Table 1: Structural and Functional Comparison
Key Comparative Findings
Impact of Substituent Position and Electronic Effects
- Ortho vs.
Biological Activity
(2-Methoxybenzyl)(2-methylbenzyl)amine, a derivative of benzylamine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by quantitative data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of methoxy and methyl groups influences its binding affinity, which can lead to various biological effects. Research indicates that the compound may modulate neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and cognition .
Biological Activity Overview
The compound has been studied for its potential effects on:
- Neurotransmission : It exhibits activity at serotonin receptors, particularly the 5-HT2A subtype, enhancing binding affinity compared to other benzylamine derivatives .
- Cell Viability : In vitro studies have shown that this compound can influence cell viability in neuronal cultures, indicating potential neuroprotective properties or neurotoxicity depending on concentration .
- Antimicrobial Properties : Preliminary investigations suggest it may possess antimicrobial activity, although further studies are needed to confirm these effects.
Study 1: Neurotoxicity Assessment
A study evaluated the neurotoxic effects of various substituted phenethylamines, including derivatives related to this compound. The findings indicated concentration-dependent cytotoxicity in differentiated SH-SY5Y cells, with mitochondrial dysfunction observed at higher concentrations. This suggests that while the compound may have therapeutic potential, caution is warranted regarding its neurotoxic effects at elevated doses .
Study 2: Receptor Binding Affinity
Research focusing on the binding affinity of this compound at serotonin receptors revealed significantly enhanced potency compared to non-substituted analogs. The K_i value for this compound was reported at 0.19 nM for the human 5-HT2A receptor, indicating strong receptor engagement .
Comparative Analysis
To provide a clearer understanding of how this compound compares with similar compounds, the following table summarizes key characteristics:
| Compound | K_i (nM) | Mechanism of Action | Notable Effects |
|---|---|---|---|
| This compound | 0.19 | 5-HT2A receptor agonist | Potential neuroprotective effects |
| (2-Methoxybenzyl)amine | 6.0 | 5-HT2A receptor agonist | Moderate potency |
| Benzylamine | N/A | Non-specific | Basic amine properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
